Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
LKOYZNUTTABBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate typically involves the reaction of m-tolylthioamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl acetate moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Reacts with NaOH or LiOH in aqueous ethanol to yield 2-(2-(m-tolyl)thiazol-4-yl)acetic acid.
-
Aminolysis : Treatment with primary amines (e.g., methylamine) in THF produces corresponding amides.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 1M NaOH, EtOH, 60°C | Acid | 85–92 |
| Aminolysis | CH₃NH₂, THF, rt | Amide | 78 |
Cyclization and Condensation Reactions
The thiazole ring facilitates cyclization with hydrazines or thioureas:
-
Thiadiazole Formation : Reaction with hydrazonoyl chlorides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) in ethanolic triethylamine yields thiadiazole derivatives (e.g., 7a in Scheme 1) .
-
Thiazolidinone Synthesis : Condensation with thioglycolic acid and aldehydes under reflux forms 4-thiazolidinones, a pharmacophore in anticancer agents .
Key Conditions :
-
Solvent: Ethanol or dioxane
-
Catalyst: Triethylamine (TEA)
-
Temperature: 60–80°C
Oxidation and Reduction Reactions
The thiazole ring’s electron-rich nature allows selective modifications:
-
Oxidation : Using KMnO₄ in acidic medium oxidizes the thiazole’s sulfur atom, forming sulfoxide derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine structure.
Cross-Coupling Reactions
The m-tolyl group participates in Suzuki-Miyaura couplings:
-
Borylation : Reacts with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ to form aryl boronic esters.
-
Aryl-Aryl Coupling : Cross-couples with bromobenzene derivatives under Pd catalysis to generate biaryl systems.
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Bromobenzonitrile | Pd(PPh₃)₄, K₂CO₃ | 4-Cyano-biaryl derivative | 65 |
Functionalization of the Thiazole Ring
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of the thiazole ring.
-
Halogenation : Bromination (NBS, AIBN) introduces Br at the 4-position for further derivatization .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, have been investigated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, thiazoles have been reported to act as inhibitors of bacterial DNA gyrase, which plays a crucial role in bacterial replication .
Anticancer Properties
Research highlights the potential of thiazole derivatives in cancer treatment. This compound may serve as a lead compound for developing anticancer agents due to its structural similarity to known anticancer thiazoles . Various studies have documented the efficacy of thiazole compounds in targeting cancer cell lines, demonstrating their ability to induce apoptosis and inhibit tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are noteworthy. Compounds similar to this compound have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Herbicidal Activity
This compound has demonstrated herbicidal properties, making it useful in agricultural settings. It has been evaluated for its effectiveness against specific weeds in crop production systems, particularly in winter corn cultivation . The compound's ability to inhibit weed growth while being less harmful to crops positions it as a viable option for integrated pest management strategies.
A comprehensive study evaluated the biological activities of several thiazole derivatives, including this compound . The findings revealed significant antimicrobial activity against Gram-positive bacteria and fungi, supporting its potential use as an antimicrobial agent.
Agricultural Trials
Field trials assessing the herbicidal efficacy of this compound showed promising results in controlling weed populations without adversely affecting crop yield . These trials underline the compound's dual utility in both medicinal and agricultural domains.
Tables
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against various bacteria and fungi |
| Anticancer Properties | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory Effects | Reduces inflammation in experimental models |
| Herbicidal Activity | Effective weed control in winter corn |
Mechanism of Action
The mechanism of action of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A thiazole-containing compound with antimicrobial properties.
Uniqueness
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its m-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The compound is synthesized through a one-pot multicomponent reaction involving thiazole derivatives and various reagents. The synthetic route typically includes the condensation of thiazole with appropriate hydrazones and acetic acid derivatives, yielding this compound as a product. The synthesis is characterized by high efficiency and atom economy, making it a sustainable approach in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to the activation of caspases involved in programmed cell death .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and HT-29 (colorectal cancer) cell lines. The compound's effectiveness was comparable to established anticancer agents such as cisplatin .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| HepG2 | 4.57 ± 0.85 | Cisplatin | 41 ± 0.63 |
| HCT-116 | 2.31 ± 0.43 | Harmine | 2.54 ± 0.82 |
| HT-29 | 2.94 ± 0.62 | - | - |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial depolarization and activation of caspases .
- Inhibition of MMPs : By inhibiting MMPs, this compound disrupts the extracellular matrix remodeling necessary for tumor invasion and metastasis .
- Modulation of Signaling Pathways : this compound influences various signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study evaluated a series of thiazole-based compounds, including this compound, showing promising results in reducing tumor growth in xenograft models .
- Case Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of thiazole derivatives, indicating that they possess favorable safety profiles while maintaining potent anticancer activity .
Q & A
Q. What regulatory considerations apply to synthesizing this compound?
- Compliance : Check CAS registry (e.g., 64485-88-7 for analogs) and follow REACH/EPA guidelines. Derivatives like Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate are listed in chemical inventories, requiring documentation for safe handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
